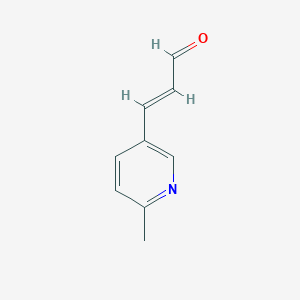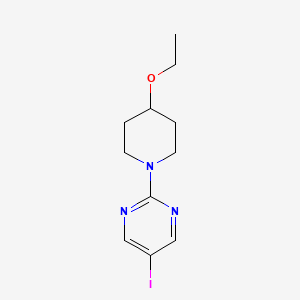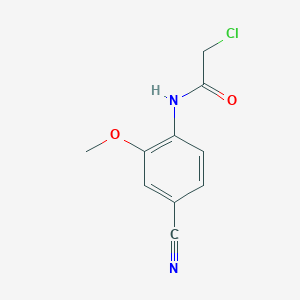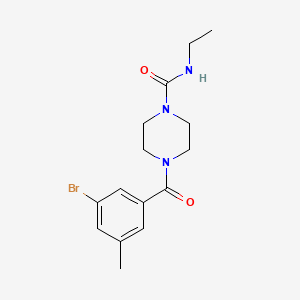![molecular formula C12H12ClNO4 B6632302 2-chloro-5-[[(2S)-oxolane-2-carbonyl]amino]benzoic acid](/img/structure/B6632302.png)
2-chloro-5-[[(2S)-oxolane-2-carbonyl]amino]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-5-[[(2S)-oxolane-2-carbonyl]amino]benzoic acid is a chemical compound that has gained significant attention due to its potential applications in scientific research. Also known as CB-839, it is an inhibitor of glutaminase, an enzyme that plays a crucial role in cancer cell metabolism.
Mechanism of Action
CB-839 selectively targets glutaminase, an enzyme that converts glutamine to glutamate. Glutamate is a critical component of the tricarboxylic acid cycle, which is essential for the production of ATP in cancer cells. Inhibiting glutaminase leads to the depletion of glutamate and other metabolites, ultimately leading to the death of cancer cells.
Biochemical and Physiological Effects:
CB-839 has been shown to reduce the growth of various cancer cell lines, including those of pancreatic, lung, and breast cancer. Additionally, CB-839 has been shown to reduce the levels of glutamate and other metabolites in cancer cells, leading to the inhibition of cancer cell metabolism. CB-839 has also been shown to sensitize cancer cells to other chemotherapeutic agents, making it a potential candidate for combination therapy.
Advantages and Limitations for Lab Experiments
CB-839 has several advantages for lab experiments. It is a highly selective inhibitor of glutaminase, making it an ideal tool for studying the role of glutaminase in cancer cell metabolism. Additionally, CB-839 has shown promising results in preclinical studies, making it an attractive candidate for further research. However, CB-839 has some limitations as well. It is a relatively new compound, and its long-term effects are not yet fully understood. Additionally, the optimal dosage and treatment regimen for CB-839 are still being investigated.
Future Directions
CB-839 has several potential future directions for research. One direction is to investigate its efficacy in combination with other chemotherapeutic agents. Another direction is to study its effects on other metabolic pathways in cancer cells. Additionally, CB-839 may have potential applications in other diseases, such as neurodegenerative disorders and metabolic disorders. Further research is needed to fully understand the potential of CB-839 in these areas.
Conclusion:
In conclusion, CB-839 is a promising compound with potential applications in cancer research. Its selective inhibition of glutaminase makes it an ideal tool for studying the role of glutaminase in cancer cell metabolism. CB-839 has shown promising results in preclinical studies, and its potential as a cancer therapy is being investigated. Further research is needed to fully understand the potential of CB-839 in cancer therapy and other diseases.
Synthesis Methods
The synthesis of CB-839 involves the reaction of 2-chloro-5-nitrobenzoic acid with (S)-2-(2-hydroxyethoxy)propionitrile, followed by the reduction of the nitro group to an amino group. The resulting compound is then treated with oxalyl chloride and an amine to form the oxazoline ring. Finally, the chloro group is substituted with an amino acid derivative to obtain CB-839.
Scientific Research Applications
CB-839 has been extensively studied for its potential applications in cancer research. Glutaminase plays a critical role in cancer cell metabolism, and inhibiting this enzyme can lead to the starvation of cancer cells, ultimately leading to their death. CB-839 has shown promising results in preclinical studies as a potential cancer therapy, especially in combination with other drugs.
properties
IUPAC Name |
2-chloro-5-[[(2S)-oxolane-2-carbonyl]amino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClNO4/c13-9-4-3-7(6-8(9)12(16)17)14-11(15)10-2-1-5-18-10/h3-4,6,10H,1-2,5H2,(H,14,15)(H,16,17)/t10-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWTLCSQJAOFGIJ-JTQLQIEISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C(=O)NC2=CC(=C(C=C2)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](OC1)C(=O)NC2=CC(=C(C=C2)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-5-[[(2S)-oxolane-2-carbonyl]amino]benzoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-Methyl-2-(6-methylpyridin-3-yl)-1,3-thiazol-5-yl]ethanone](/img/structure/B6632225.png)


![4-[1-[(5-Iodopyrimidin-2-yl)amino]ethyl]benzonitrile](/img/structure/B6632235.png)




![3-[(3-Bromo-5-methylbenzoyl)amino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B6632280.png)
![2-[3-[(4-Chloro-2-methylphenyl)methylamino]phenoxy]acetamide](/img/structure/B6632287.png)
![N-[(4-chloro-2-methylphenyl)methyl]-1-(oxolan-2-yl)methanamine](/img/structure/B6632293.png)
![3-bromo-5-methyl-N-[2-(1-methylpyrazol-3-yl)ethyl]benzamide](/img/structure/B6632298.png)

